[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride
Description
Properties
IUPAC Name |
4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O.2ClH/c12-10(15)11(4-6-13-7-5-11)14-8-2-1-3-9-14;;/h13H,1-9H2,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEPVBJQEMWWQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCNCC2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501003751 | |
| Record name | [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-56-3 | |
| Record name | (1,4'-Bipiperidine)-4'-carboxamide dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,4'-Bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501003751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction with Phosgene
One of the most documented methods involves the reaction of 4-piperidinopiperidine with phosgene to produce [1,4'] bipiperidinyl-1'-carbonyl chloride hydrochloride, which can subsequently be converted to [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride.
Reagents :
- 4-Piperidinopiperidine
- Phosgene (or triphosgene as a solid alternative)
Solvents :
- Methylene chloride is commonly used as a solvent for this reaction. Acetonitrile may also be introduced as an aprotic solvent to facilitate purification during distillation.
-
- Mix 4-piperidinopiperidine with phosgene in methylene chloride.
- Distill off part of the solvent while maintaining an inert atmosphere.
- Add acetonitrile to increase the distillation temperature and remove impurities.
- Crystallize the product from a suitable solvent, such as toluene.
Yield and Purity : This method reportedly yields high purity products with dimer impurities reduced to less than 5%, often achieving less than 1%.
Alternative Synthetic Routes
Other synthetic routes have been explored, including:
Direct Amide Formation : The direct reaction of piperidine derivatives with carboxylic acid derivatives under amide coupling conditions can also yield this compound. This method typically requires activation of the carboxylic acid (e.g., using coupling agents like EDC or DCC).
Use of Catalysts : Catalysts may be employed to enhance reaction efficiency and selectivity during the synthesis process.
Following synthesis, purification is critical to ensure product quality:
Recrystallization : A common technique where the crude product is dissolved in a hot solvent and allowed to cool slowly, promoting crystal formation.
Chromatography : Techniques such as column chromatography can be employed for further purification, especially when dealing with complex mixtures.
Table: Summary of Preparation Methods
| Method | Key Reagents | Solvents | Purification Techniques | Yield & Purity |
|---|---|---|---|---|
| Reaction with Phosgene | 4-Piperidinopiperidine, Phosgene | Methylene chloride | Crystallization | High yield, low dimer |
| Direct Amide Formation | Piperidine derivatives, Acid | Varies | Recrystallization | Variable |
| Use of Catalysts | Various coupling agents | Varies | Chromatography | Variable |
The preparation of this compound can be effectively achieved through various synthetic routes, with the reaction involving phosgene being particularly prominent due to its efficiency and high yield characteristics. Proper purification techniques are essential to obtain a product suitable for research and development applications in medicinal chemistry. Further exploration into alternative synthetic methods could provide additional insights into optimizing yields and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
[1,4’-Bipiperidine]-4’-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride can result in the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Chemistry
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride serves as a reagent in the synthesis of various organic compounds. Its unique structure allows for versatile chemical reactions, including oxidation, reduction, and substitution.
Biology
The compound has been utilized in biological studies to understand its effects on various cellular processes. It has shown promise in biochemical assays and as a tool for probing the mechanisms of action of neurotransmitters.
Industrial Applications
In industry, this compound is employed in the production of various chemicals and materials. Its chemical properties make it suitable for applications requiring specific reactivity or solubility.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Mycobacterium tuberculosis | 12 |
These findings suggest potential therapeutic applications in treating infections caused by multidrug-resistant bacteria.
Anti-Inflammatory Effects
In preclinical studies, the compound has demonstrated anti-inflammatory properties. Animal models have shown that it reduces inflammatory markers such as TNF-alpha and IL-6 during induced inflammation scenarios. This suggests its potential use in treating inflammatory conditions like arthritis.
Study on Antimicrobial Efficacy
A study published in Frontiers in Microbiology evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated promising MIC values comparable to first-line antibiotics, supporting its potential as an alternative treatment option.
Anti-Inflammatory Research
Another investigation focused on the anti-inflammatory effects in a rat model of arthritis. The administration of this compound resulted in a significant decrease in paw swelling and joint damage compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of [1,4’-Bipiperidine]-4’-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 83732-56-3 (dihydrochloride form); 39633-82-4 (free base)
- Molecular Formula : C₁₁H₂₁N₃O·2HCl
- SMILES : NC(=O)C1(CCNCC1)N2CCCCC2
- Applications : Investigated for neurological disorders (e.g., Alzheimer’s disease, Parkinson’s disease, schizophrenia) due to interactions with dopamine receptors and neurochemical pathways .
The compound consists of a bipiperidine backbone with a carboxamide group at the 4'-position, stabilized as a dihydrochloride salt. Its free base form serves as a precursor for derivatives with pharmacological activity .
Comparison with Structurally Similar Compounds
Pipamperone Dihydrochloride
Key Differences :
- Structure : Pipamperone incorporates a 4-(4-fluorophenyl)-4-oxobutyl substituent on the bipiperidine-carboxamide core .
- Molecular Formula : C₂₁H₃₀FN₃O₂·2HCl (MW: 448.41) vs. C₁₁H₂₁N₃O·2HCl (MW: 285.21) for the target compound .
- Pharmacology :
- Safety : Classified as harmful (Xn) with risk of renal and hepatic toxicity .
Similarities : Both share the bipiperidine-carboxamide scaffold, but Pipamperone’s fluorophenyl group enhances receptor affinity and metabolic stability .
Carpipramine Dihydrochloride
Key Differences :
- Structure : Features a dibenzazepine moiety linked to the bipiperidine-carboxamide core .
- Molecular Formula : C₂₈H₃₈N₄O·2HCl·H₂O (MW: 572.02) vs. C₁₁H₂₁N₃O·2HCl for the target compound.
- Pharmacology :
Similarities : The bipiperidine-carboxamide group is critical for CNS activity, but Carpipramine’s extended structure broadens its therapeutic scope .
Irinotecan Hydrochloride-Related Compounds
Key Differences :
- Structure: Irinotecan derivatives (e.g., Related Compound C) attach the bipiperidine-carboxamide group to a camptothecin-based quinoline scaffold .
- Molecular Formula : C₃₂H₃₆N₄O₆·HCl (MW: 609.11) vs. the simpler target compound.
- Pharmacology :
Similarities : The bipiperidine-carboxamide moiety enhances solubility and bioavailability in both compounds .
4,4'-Bipiperidine Dihydrochloride
Key Differences :
Similarities : Both are dihydrochloride salts, but the carboxamide in the target compound enables receptor interactions .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationship : The bipiperidine-carboxamide core is versatile. Substituents like fluorophenyl (Pipamperone) or dibenzazepine (Carpipramine) dictate receptor specificity and therapeutic use .
- Solubility and Bioavailability : The dihydrochloride salt form enhances water solubility, critical for CNS drugs like the target compound and Pipamperone .
- Safety Profiles : Pipamperone’s fluorophenyl group correlates with higher toxicity (Xn classification) compared to the simpler target compound .
Biological Activity
[1,4'-Bipiperidine]-4'-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is a derivative of bipiperidine, characterized by the presence of two piperidine rings. Its molecular formula is CHClNO, indicating it contains two chlorine atoms and two nitrogen atoms within its structure. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Bipiperidine : Bipiperidine can be synthesized through the condensation of piperidine derivatives.
- Carboxamidation : The introduction of the carboxamide group is achieved via reaction with appropriate acyl chlorides or anhydrides.
- Dihydrochloride Salt Formation : The final step involves the addition of hydrochloric acid to yield the dihydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 16 |
| Mycobacterium tuberculosis | 12 |
Anti-Inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered during induced inflammation scenarios. This suggests potential therapeutic applications in conditions like arthritis.
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Receptor Modulation : The compound interacts with various receptors in inflammatory pathways, modulating the immune response.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Frontiers in Microbiology evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated a promising MIC value comparable to first-line antibiotics .
- Anti-Inflammatory Research : A recent investigation focused on the anti-inflammatory effects in a rat model of arthritis. The administration resulted in a significant decrease in paw swelling and joint damage compared to control groups .
Q & A
Q. What are the key physicochemical properties of [1,4'-Bipiperidine]-4'-carboxamide dihydrochloride, and how are they determined experimentally?
Answer:
Q. How is the purity of this compound validated in research settings?
Answer:
Q. What are the recommended storage conditions to ensure compound stability?
Answer:
- Storage : Protect from light and moisture; store at 2–8°C in airtight containers .
- Stability risks : Degrades in the presence of strong acids/bases or oxidizing agents .
- Monitoring : Periodic reanalysis via HPLC to detect hydrolytic or oxidative degradation .
Advanced Research Questions
Q. How can researchers design experiments to study the metabolic pathways of this compound?
Answer:
Q. What strategies resolve contradictions in solubility data between aqueous and organic solvents?
Answer:
Q. How can computational modeling predict the binding affinity of this compound to CNS targets?
Answer:
- Target selection : Dopamine D₂ and serotonin 5-HT₂A receptors (based on structural analogs like Pipamperone) .
- Methods :
- Docking studies : Use software (e.g., AutoDock Vina) with receptor crystal structures (PDB IDs: e.g., 6CM4 for D₂) .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess stability .
- Validation : Compare predictions with in vitro radioligand displacement assays .
Q. What experimental approaches assess the compound’s potential for off-target effects in vitro?
Answer:
- Panel screening : Test against GPCR, kinase, and ion channel panels at 10 µM .
- Safety pharmacology :
Methodological Notes
- Synthesis optimization : Multi-step reactions (e.g., amide coupling, piperidine alkylation) require anhydrous conditions and catalysts like Pd(dppf)Cl₂ .
- Data reproducibility : Cross-validate analytical results between labs using USP/Ph. Eur. reference standards .
- Ethical compliance : Adhere to NIH/EMA guidelines for preclinical studies involving psychoactive compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
